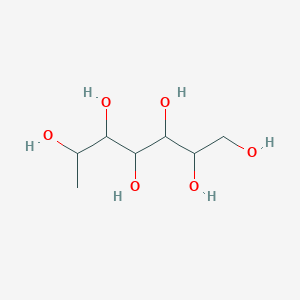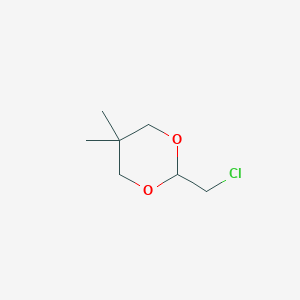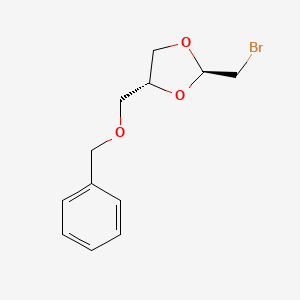
(E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE is an organic compound that features a dioxolane ring substituted with benzyloxy and bromomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE typically involves the reaction of benzyloxyacetaldehyde with a bromomethylating agent in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or other reduced derivatives.
Applications De Recherche Scientifique
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromomethyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-[(METHOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE
- (E)-4-[(ETHOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE
- (E)-4-[(PHENOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE
Uniqueness
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various synthetic applications.
Propriétés
Numéro CAS |
6204-41-7 |
|---|---|
Formule moléculaire |
C12H15BrO3 |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
(2R,4R)-2-(bromomethyl)-4-(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO3/c13-6-12-15-9-11(16-12)8-14-7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |
Clé InChI |
XRDOVVFGDQXDTR-VXGBXAGGSA-N |
SMILES isomérique |
C1[C@H](O[C@@H](O1)CBr)COCC2=CC=CC=C2 |
SMILES canonique |
C1C(OC(O1)CBr)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)

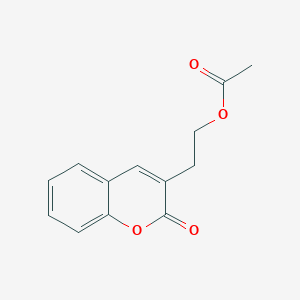
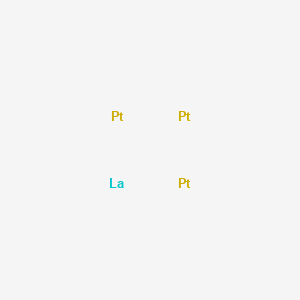
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
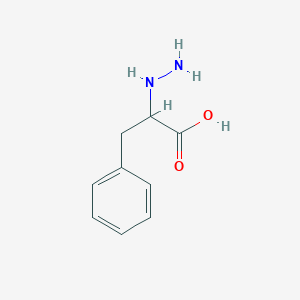

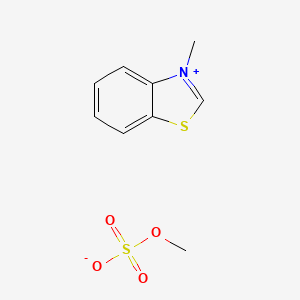
![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
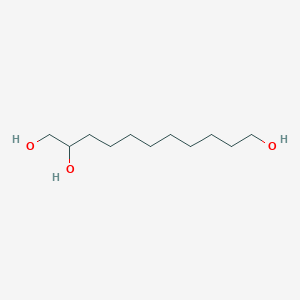

![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
